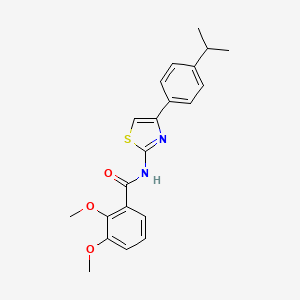

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mecanismo De Acción

Target of action

The compound contains a thiazole ring, which is a part of many biologically active molecules. Thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of action

The mode of action of thiazole derivatives can vary greatly depending on their structure and the nature of any additional functional groups. For instance, some thiazole derivatives are known to exhibit antibacterial activity by inhibiting bacterial cell wall synthesis .

Biochemical pathways

Thiazole derivatives can affect multiple biochemical pathways. For example, some thiazole-based compounds have been found to inhibit the synthesis of certain proteins, thereby affecting the protein synthesis pathway .

Result of action

The cellular and molecular effects of a compound depend on its mode of action and the specific biochemical pathways it affects. For instance, if a compound inhibits an enzyme that is crucial for cell survival, the result could be cell death .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect a compound’s structure, and consequently, its interaction with its target .

Análisis Bioquímico

Biochemical Properties

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can alter signal transduction pathways, affecting cellular responses. Additionally, the compound can interact with cytochrome P450 enzymes, impacting drug metabolism and detoxification processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it has been shown to inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but its activity can diminish over time due to metabolic degradation. Long-term exposure to this compound in vitro has been associated with sustained modulation of cellular pathways, although the specific outcomes can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can exert therapeutic effects without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the compound’s interaction with critical metabolic enzymes and the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which can affect its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various cellular components. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. These interactions are essential for its function and can influence its therapeutic potential .

Métodos De Preparación

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 4-isopropylphenylthiazole with 2,3-dimethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Análisis De Reacciones Químicas

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Aplicaciones Científicas De Investigación

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and chemical products.

Comparación Con Compuestos Similares

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide can be compared with other thiazole derivatives, such as:

N-(4-(4-methylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide: Similar structure but with a methyl group instead of an isopropyl group.

N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide: Contains a chlorine atom instead of an isopropyl group.

N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide: Contains a bromine atom instead of an isopropyl group.

The uniqueness of this compound lies in its specific substituents, which can significantly influence its biological activity and chemical properties .

Actividad Biológica

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C18H22N2O2S

- Molecular Weight : 342.44 g/mol

The structure features a thiazole ring connected to a dimethoxybenzamide moiety, which is critical for its biological interactions.

-

Antitumor Activity :

- Studies have demonstrated that compounds with similar thiazole and benzamide structures exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the downregulation of critical proteins such as dihydrofolate reductase (DHFR) .

- One study indicated that benzamide derivatives can inhibit the activity of RET kinase, which is implicated in several cancers .

- Neuroprotective Effects :

In Vitro Studies

A summary of key findings from in vitro studies on this compound:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10 µM | 50% inhibition of cell viability |

| Study B | SH-SY5Y (neuroblastoma) | 5 µM | Reduced α-synuclein aggregation |

| Study C | A549 (lung cancer) | 20 µM | Induction of apoptosis via caspase activation |

These studies indicate promising antitumor and neuroprotective effects at various concentrations.

Case Studies

- Case Study on Cancer Treatment :

- Case Study on Neurodegenerative Disorders :

Propiedades

IUPAC Name |

2,3-dimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-13(2)14-8-10-15(11-9-14)17-12-27-21(22-17)23-20(24)16-6-5-7-18(25-3)19(16)26-4/h5-13H,1-4H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQSRVBURNSQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.